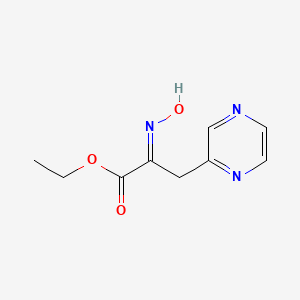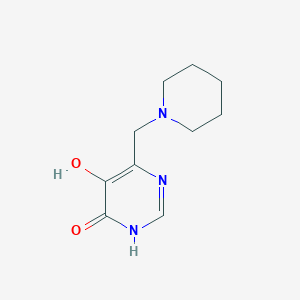
4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid is a complex organic compound that features a dihydropyrimidinone moiety linked to a hydroxybenzoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction typically requires a catalyst such as oxalic acid and can be performed under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
For industrial-scale production, the synthesis may involve solvent-free conditions and the use of robust Lewis acid catalysts like hafnium triflate (Hf(OTf)4). These conditions not only improve the yield but also reduce the formation of byproducts .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones.
Reduction: The dihydropyrimidinone ring can be reduced to form tetrahydropyrimidinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido and hydroxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzoic acid moiety typically yields quinones, while reduction of the dihydropyrimidinone ring results in tetrahydropyrimidinones .
Applications De Recherche Scientifique
4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The dihydropyrimidinone moiety can mimic the biological actions of certain natural compounds, allowing it to inhibit enzymes or receptors involved in disease processes . For example, it may act as an inhibitor of mitotic kinesin Eg5 motor protein, which is crucial for cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one derivatives: These compounds share the dihydropyrimidinone core structure and exhibit similar biological activities, such as antiviral and anticancer properties.
5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-1,3,4-oxadiazole-3-thione: This compound also contains a pyrimidinone moiety and is used in medicinal chemistry.
Uniqueness
What sets 4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid apart is its combination of a dihydropyrimidinone ring with a hydroxybenzoic acid structure, which provides unique chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets .
Propriétés
Numéro CAS |
4113-89-7 |
|---|---|
Formule moléculaire |
C16H17N3O6 |
Poids moléculaire |
347.32 g/mol |
Nom IUPAC |
4-[5-(2,4-dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H17N3O6/c20-12-9-10(4-5-11(12)15(23)24)17-13(21)3-1-2-7-19-8-6-14(22)18-16(19)25/h4-6,8-9,20H,1-3,7H2,(H,17,21)(H,23,24)(H,18,22,25) |
Clé InChI |
UBPCITVTCFUKDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)CCCCN2C=CC(=O)NC2=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-](/img/structure/B12920982.png)


![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)

![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)



![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)

